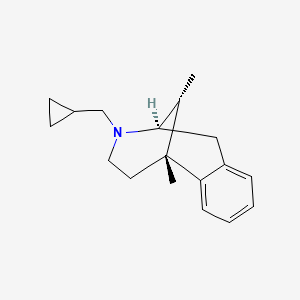
2-((4-(2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methyl)-2,5,7,8-tetramethylchroman-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-78517F, also known as 2-[4-[2,6-di-(1-pyrrolidinyl)-4-pyridinyl]-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride, is a potent inhibitor of lipid peroxidation. This compound combines the antioxidant ring portion of alpha-tocopherol with the amine of previously described 21-aminosteroids. It has shown significant activity in experimental brain injury and ischemia .
Chemical Reactions Analysis
U-78517F undergoes several types of chemical reactions, including:
Reduction: It can reduce oxidative stress in cells by scavenging reactive oxygen species.
Substitution: The compound’s structure allows for potential substitution reactions at the pyrrolidinyl and piperazinyl groups.
Common reagents and conditions used in these reactions include ferrous chloride, xanthine/xanthine oxidase, and various solvents and catalysts. The major products formed from these reactions are typically the oxidized or reduced forms of U-78517F and its derivatives .
Scientific Research Applications
U-78517F has a wide range of scientific research applications, including:
Mechanism of Action
U-78517F exerts its effects by inhibiting lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. The compound scavenges reactive oxygen species and prevents the formation of lipid peroxides. It also protects neurons by reducing oxidative stress and maintaining the integrity of the blood-brain barrier .
Comparison with Similar Compounds
U-78517F is compared with other similar compounds, such as:
U-74006F: Another 21-aminosteroid with antioxidant properties.
Alpha-tocopherol: A well-known antioxidant.
Trolox: A water-soluble analog of vitamin E.
These comparisons highlight the uniqueness of U-78517F in terms of its structure and potency as an antioxidant.
Properties
Molecular Formula |
C30H44N6O2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C30H44N6O2/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36/h19,37H,5-18,20H2,1-4H3 |
InChI Key |
KPZQRBACZSLMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid](/img/structure/B10785539.png)
![(3S,5R,6S,7S,9S,10E,11R,12S,13R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785543.png)

![(2S,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785563.png)
![7-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-amino]-heptanoic acid](/img/structure/B10785569.png)
![(27Z)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785573.png)



![Methyl 5-[[amino(nitramido)methylidene]amino]-2-[(2-amino-3-phenylpropanoyl)amino]pentanoate](/img/structure/B10785602.png)
![[(1R,2R,6S,7S,8R,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B10785610.png)
![4-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxo-2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]propyl]benzenecarboximidamide](/img/structure/B10785613.png)
![2-[2-[11-[4-Carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B10785616.png)
![(10-Acetyloxy-6-butyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolin-3-yl) acetate](/img/structure/B10785630.png)
